4-(4-Aminophenoxy)benzonitrile
Overview
Description
4-(4-Aminophenoxy)benzonitrile is a chemical compound with the molecular formula C13H10N2O . It has an average mass of 210.231 Da and a monoisotopic mass of 210.079315 Da .
Synthesis Analysis
The synthesis of benzonitriles, including 4-(4-Aminophenoxy)benzonitrile, can be achieved through various methods. One such method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the use of aromatic compounds containing –NH2 as catalysts for phthalonitrile (PN) resin polymerization .Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenoxy)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
The polymerization process of 4-(4-Aminophenoxy)benzonitrile was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing for the first time . This suggests that the compound undergoes significant chemical reactions during polymerization.Scientific Research Applications
1. Polymerization Catalyst for Phthalonitrile Resin
- Summary of Application : 4-(4-Aminophenoxy)benzonitrile (4-APN) is used as an autocatalytic catalyst in the polymerization of phthalonitrile resin . Phthalonitrile resin is a high-performance resin with excellent mechanical properties, heat resistance, moisture resistance, corrosion resistance, and ablation resistance .
- Methods of Application : The polymerization process of 4-APN was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing .
- Results or Outcomes : The study found that ammonia gas is generated during the cross-linking process. Based on this mechanism, a new catalyst selection strategy was promoted .
2. Spectroscopic Characterization and Biological Activities
- Summary of Application : 4-(4-Aminophenoxy)benzonitrile has been studied for its spectroscopic characterization, molecular structure, natural bond orbital (NBO) analysis, dielectric studies, and biological activities .
- Methods of Application : The molecular structure of 4-(4-Aminophenoxy)benzonitrile was studied with Density Functional Theory .
- Results or Outcomes : The study provided insights into the charge delocalization within the molecule, the active regions of the charge distribution on the chemical structure, and the interaction between the compound and Influenza endonuclease inhibitor .
3. Synthesis of Triptycene-Based Poly(Amide-Imide)s
- Summary of Application : 4-(4-Aminophenoxy)benzonitrile is used in the synthesis of triptycene-based poly(amide-imide)s .
- Methods of Application : The compound is reacted with aromatic diamines or dicarboxylic acids to prepare a series of triptycene-based poly(amide-imide)s .
- Results or Outcomes : The study found that structurally similar poly(amide-imide)s without triptycene motifs showed enhanced properties .
Future Directions
The future directions of 4-(4-Aminophenoxy)benzonitrile research could involve further exploration of its polymerization mechanisms and potential applications. For instance, the compound has been used in the synthesis of cyano-containing polyimides, which have excellent energy-damping characteristics and solubility in various solvents .
properties
IUPAC Name |
4-(4-aminophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNICCZCAISDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168939 | |
Record name | Benzonitrile, 4-(4-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)benzonitrile | |
CAS RN |
17076-69-6 | |
Record name | Benzonitrile, 4-(4-aminophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(4-aminophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-aminophenoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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